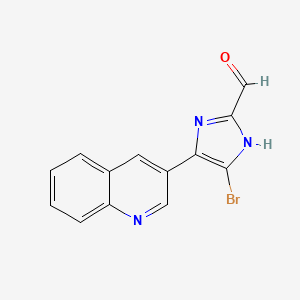
5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features an indole moiety fused with an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its stability and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of indole derivatives with appropriate reagents. One common method is the reaction of indole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. This method yields the desired oxadiazole ring fused with the indole moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Indolyl)isoxazole-3-carboxylic acid: Similar structure but with an isoxazole ring instead of an oxadiazole ring.
2-Substituted phenyl-5-(3-indolyl)-oxazoles: Compounds with similar indole and oxazole moieties, known for their antioxidative activity.
Uniqueness
5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its specific combination of the indole and oxadiazole rings, which confer distinct chemical and biological properties. The presence of the oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
5-(1H-indol-3-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) |
Clé InChI |
JVRRKRQQUPJXHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)





![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)

